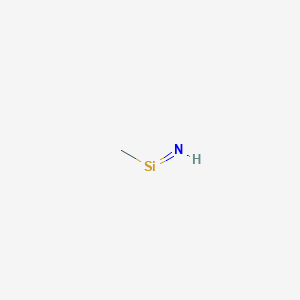
CID 78061008
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsilanimine is an organosilicon compound characterized by the presence of a silicon-nitrogen double bond
Vorbereitungsmethoden
1-Methylsilanimine can be synthesized through several methods. One common approach involves the reaction of methylamine with chlorosilanes under controlled conditions. The reaction typically proceeds as follows:
CH3NH2+R3SiCl→CH3SiNH2+R3SiCl
In industrial settings, the production of 1-Methylsilanimine may involve more complex processes, including the use of catalysts to enhance yield and selectivity. For example, nickel-supported silica catalysts have been explored for their effectiveness in various silicon-based reactions .
Analyse Chemischer Reaktionen
1-Methylsilanimine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace the methyl group attached to the silicon atom.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Wissenschaftliche Forschungsanwendungen
1-Methylsilanimine has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Research has explored its potential as a building block for biologically active molecules.
Medicine: Studies are investigating its use in drug delivery systems due to its unique chemical properties.
Industry: It is utilized in the production of advanced materials, including coatings and sealants
Wirkmechanismus
The mechanism by which 1-Methylsilanimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon-nitrogen double bond plays a crucial role in these interactions, influencing the compound’s reactivity and stability. Pathways involved include the modulation of oxidative stress and the regulation of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
1-Methylsilanimine can be compared with other organosilicon compounds such as trimethylsilylamine and dimethylsilylamine. While these compounds share similar structural features, 1-Methylsilanimine is unique due to its specific reactivity and potential applications. Similar compounds include:
- Trimethylsilylamine
- Dimethylsilylamine
- Methyltrichlorosilane
These compounds differ in their chemical properties and applications, highlighting the distinctiveness of 1-Methylsilanimine .
Eigenschaften
Molekularformel |
CH4NSi |
|---|---|
Molekulargewicht |
58.134 g/mol |
InChI |
InChI=1S/CH4NSi/c1-3-2/h2H,1H3 |
InChI-Schlüssel |
JPOBSOYNBAZDMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
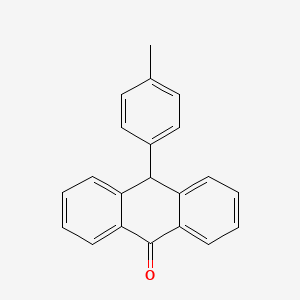

![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)

![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
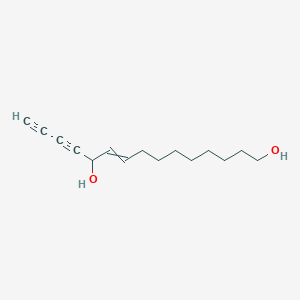


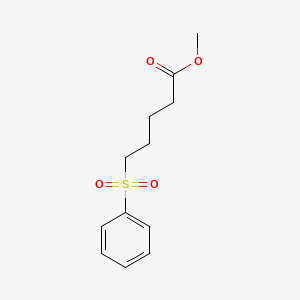
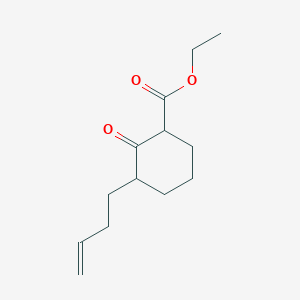
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
